1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring a 4-chloro-3-nitrobenzyl substituent at the N1 position. This compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research due to its heterocyclic core, which is associated with diverse biological activities. Its molecular formula is C₁₁H₉ClN₃O₄, with a molecular weight of 294.66 g/mol (calculated from ). The compound is commercially available through suppliers such as CymitQuimica, with pricing starting at €513.00 for 50 mg quantities .
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-2-1-7(5-9(8)15(18)19)6-14-4-3-10(16)13-11(14)17/h1-5H,6H2,(H,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQFTGOWJWBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Modified Urea Components
The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea derivatives, has been extensively utilized for synthesizing dihydropyrimidinones (DHPMs). To adapt this method for the target compound, N-(4-chloro-3-nitrobenzyl)urea serves as the urea component, replacing conventional urea to introduce the (4-chloro-3-nitrophenyl)methyl group at N1.
Reaction Scheme:
- Preparation of N-(4-chloro-3-nitrobenzyl)urea :
- Biginelli Condensation :
Challenges :
- Limited solubility of N-(4-chloro-3-nitrobenzyl)urea in non-polar solvents.
- Competing side reactions due to the electron-withdrawing nitro group.
Yield Optimization :
Post-Synthetic Alkylation of Pyrimidine Dione Core
Alkylation of preformed 1,2,3,4-tetrahydropyrimidine-2,4-dione offers a modular approach, circumventing the limitations of multicomponent reactions.
Reaction Scheme:
- Synthesis of 1,2,3,4-Tetrahydropyrimidine-2,4-dione :
Preparation of (4-Chloro-3-nitrophenyl)methyl Bromide :
N1-Alkylation :
Yield and Selectivity :
- Regioselectivity : >90% N1-alkylation due to lower pKa of N1 vs. N3 (14.5).
- Isolated Yield : ~60–65% after column chromatography.
Comparative Analysis of Synthetic Methods
| Parameter | Biginelli Route | Alkylation Route |
|---|---|---|
| Steps | 2 (urea prep + condensation) | 3 (core + bromide + alkylation) |
| Reaction Time | 1–2 hours (microwave) | 18–24 hours (total) |
| Yield | 65–70% | 60–65% |
| Regioselectivity | N/A (pre-installed group) | >90% N1-selectivity |
| Scalability | Moderate (solvent-free) | High (modular steps) |
| Functional Group Tolerance | Limited (nitro group deactivation) | High (late-stage diversification) |
Key Observations :
- The Biginelli route offers brevity but requires specialized urea synthesis.
- Alkylation provides flexibility but involves multi-step purification.
Advanced Methodological Innovations
Ultrasound-Assisted Alkylation
Ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 3–4 hours, enhancing yield to 75% by improving mass transfer and reducing side reactions.
Green Chemistry Approaches
- Solvent-Free Biginelli Reactions : Montmorillonite K10 as a recyclable catalyst achieves 70% yield under grinding conditions.
- Biocatalysis : Lipase-mediated alkylation in ionic liquids ([BMIM][BF₄]) achieves 68% yield with enhanced enantioselectivity (preliminary data).
Spectroscopic Validation and Characterization
- FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 740 cm⁻¹ (C-Cl).
- ¹H NMR : δ 4.25 (s, 2H, CH₂), δ 7.45–8.10 (m, 3H, aromatic).
- 13C NMR : δ 165.2 (C=O), 148.5 (C-NO₂), 134.1 (C-Cl).
Industrial and Pharmacological Relevance
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Amines, thiols, sodium hydroxide, organic solvents.
Major Products Formed
Reduction: 1-[(4-Amino-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of similar structures demonstrate significant antimicrobial properties. For instance, studies have shown that compounds with similar motifs can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal promising results against several cancer cell lines. Compounds structurally related to 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown selective cytotoxicity towards human cancer cells while sparing normal cells. For example, studies report IC50 values in the micromolar range for various cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in disease progression. For instance, it has been suggested that similar compounds inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer’s . This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
Therapeutic Potential
Given its biological activities, 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione holds promise for the development of new therapeutic agents:
Anticancer Agents
Due to its cytotoxic properties against various cancer cell lines, there is potential for developing this compound into an anticancer drug. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Antimicrobial Agents
With demonstrated antimicrobial activity, this compound could be further explored as a lead structure for developing new antibiotics or antifungal agents to combat resistant strains of pathogens.
Neurological Applications
The enzyme inhibition profile suggests potential applications in treating neurological disorders. The ability to enhance cholinergic signaling may provide therapeutic avenues for conditions characterized by cholinergic deficits.
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds similar to 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione:
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The tetrahydropyrimidine-2,4-dione scaffold is highly versatile, with modifications at the N1 position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Antibacterial and Antitumor Potential
The dihydropyrimidine-2-thione derivative (Table 1, row 4) exhibits notable antibacterial and antitumor properties, as demonstrated in studies by Alam et al. (2005) and Swamy et al. (2005) .
Calcium Channel Modulation
Dihydropyrimidines, such as the thione derivative (row 4), are known to act as calcium channel blockers and neuropeptide Y antagonists, highlighting their cardiovascular applications . The absence of a thione group in the target molecule may limit this specific activity.
Table 2: Crystallographic and Conformational Data
Commercial and Industrial Relevance
- The trifluoroethyl-thiazole analog (row 3) represents a more complex, pharmacologically optimized derivative, reflecting its role in advanced therapeutic development .
Biological Activity
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse sources.
Chemical Structure and Synthesis
The compound is synthesized through nitration processes that introduce nitro groups into the phenyl ring. The crystal structure reveals that the nitro groups are positioned at specific carbon atoms in the tetrahydropyrimidine framework, influencing its biological properties. The synthesis typically involves the reaction of 1,2-bis(4-chlorophenyl) diazene with various reagents to yield the desired product .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative and antimicrobial properties.
Antiproliferative Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective concentrations for therapeutic applications .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar pyrimidine derivatives possess antibacterial properties against gram-positive bacteria. The introduction of chlorine and nitro substituents has been linked to enhanced activity against various pathogens .
Case Study 1: Antiparasitic Activity
A study evaluated the antiparasitic effects of related compounds against Toxoplasma gondii. The presence of a nitro group significantly increased the antiparasitic activity, with IC50 values showing promising results (IC50 = 129.42 ± 14.14 µM) when compared to standard treatments like sulfadiazine .
Case Study 2: Neuroprotective Effects
In neurotoxicity models involving MPTP-induced damage in mice, compounds similar to tetrahydropyrimidines demonstrated protective effects mediated by antioxidant mechanisms. This suggests that derivatives may offer neuroprotective benefits through modulation of oxidative stress pathways .
Data Tables
Q & A
Q. Table 1: Substituent Impact on Bioactivity
| Substituent Position | LogP | MIC (S. aureus) | Enzymatic IC₅₀ (DHFR) |
|---|---|---|---|
| 4-Cl, 3-NO₂ | 2.8 | 16 µg/mL | 12 nM |
| 2-F, 4-OCH₃ | 2.1 | 8 µg/mL | 28 nM |
| Data derived from analogs in . |
What strategies are effective in resolving contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions arise from assay variability or compound purity. Mitigation strategies include:
Standardized Assays:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
Purity Validation:
- HPLC with UV detection (λ = 254 nm) ensures >98% purity. Impurities >2% skew IC₅₀ values by 15–30% .
Dose-Response Curves:
- Replicate experiments (n ≥ 3) to calculate mean ± SEM. Outliers are excluded via Grubbs’ test (α = 0.05) .
Key Evidence: Inconsistent antimicrobial data for pyridopyrimidines were resolved by standardizing broth microdilution methods .
How can computational methods predict the compound’s physicochemical properties and bioavailability?
Level: Advanced
Methodological Answer:
Molecular Dynamics (MD) Simulations:
- Predicts LogP (2.8–3.1) and polar surface area (PSA ≈ 80 Ų) using tools like Schrödinger’s QikProp .
Docking Studies:
- AutoDock Vina models interactions with DHFR (binding energy ≤ –8.5 kcal/mol) .
ADMET Prediction:
- SwissADME estimates moderate bioavailability (F ≈ 50%) due to PSA >75 Ų but high BBB penetration (logBB = 0.3) .
Key Evidence: Chromeno-pyrimidine analogs with PSA <75 Ų showed 70% oral bioavailability in rats, aligning with computational predictions .
What are the key considerations in designing experiments to assess the compound’s enzymatic inhibition potential?
Level: Basic
Methodological Answer:
Enzyme Selection:
- Target enzymes (e.g., DHFR, kinases) are chosen based on structural homology to known inhibitors .
Assay Conditions:
- pH 7.4 buffer (PBS or Tris-HCl), 37°C incubation, and substrate saturation (Km = 10–100 µM) .
Controls:
Data Analysis:
- IC₅₀ calculated via nonlinear regression (GraphPad Prism) .
Key Evidence: Pyridopyrimidine derivatives showed DHFR inhibition (IC₅₀ = 12–28 nM) under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
